

Application Note: Strategic N-Methylation of Amino-Indazoles

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Compound of Interest

Compound Name: 6-methyl-1H-indazol-7-amine

CAS No.: 221681-91-0

Cat. No.: B1270187

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Regiocontrol, Methodology, and Scalable Protocols Executive Summary & Strategic Analysis

The methylation of amino-indazoles presents a tripartite regioselectivity challenge. The substrate contains three distinct nucleophilic sites:

- -Indazole: The pyrrole-like nitrogen (pKa ~14). Thermodynamically favored for alkylation upon deprotonation.
- -Indazole: The pyridine-like nitrogen. Kinetically active, often favored by chelation or steric steering.
- -Exocyclic: The aniline-like amine. Nucleophilic in its neutral state, prone to over-alkylation (quaternization) with alkyl halides.

This guide moves beyond "trial-and-error" screening. We define two distinct workflows based on the target moiety: Pathway A for exocyclic amine functionalization (via Reductive Amination) and Pathway B for ring nitrogen functionalization (via Transient Protection & Base Tuning).

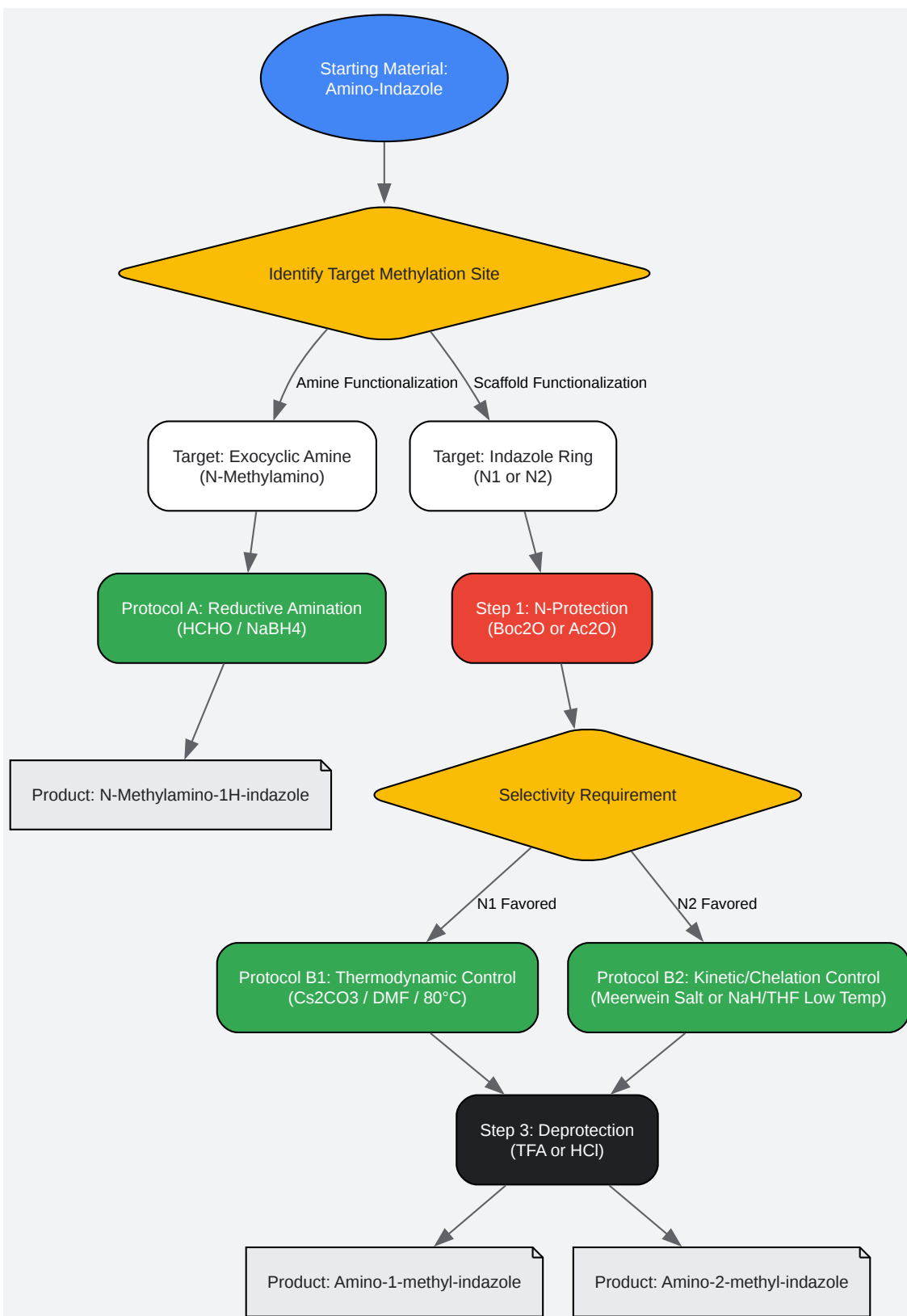
Decision Matrix & Workflow Visualization

The following logic flow dictates the experimental approach. Do not attempt direct alkylation with Methyl Iodide (MeI) on unprotected amino-indazoles, as it invariably yields inseparable mixtures of

,

, and

-exo isomers.



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Figure 1: Strategic decision tree for the regioselective methylation of amino-indazoles. Note the critical protection step required for ring functionalization.

Protocol A: Selective Exocyclic N-Methylation

Target: Synthesis of

-methylamino-indazoles (e.g., 3-(methylamino)-1H-indazole). Mechanism: Reductive Amination via Imine/Iminium intermediate.[1]

Scientific Rationale

Direct alkylation of the amine with MeI is uncontrollable, leading to dimethylation and quaternary ammonium salts. Reductive amination uses formaldehyde to form a hemiaminal/imine, which is then reduced. Crucially, the indazole ring nitrogens do not form stable imines with formaldehyde under these conditions, ensuring 100% chemoselectivity for the exocyclic amine.

Reagents & Materials

- Substrate: Amino-indazole (1.0 equiv)
- Carbon Source: Paraformaldehyde (3.0 - 5.0 equiv) or Formalin (37% aq., 5.0 equiv)
- Reductant: Sodium Borohydride (NaBH₄) (2.0 - 3.0 equiv) or NaCNBH₃ (for acid-sensitive substrates).
- Solvent: Methanol (anhydrous preferred).
- Additives: Sodium Methoxide (NaOMe) (1.0 - 2.0 equiv) - Critical for depolymerizing paraformaldehyde and activating the amine.

Step-by-Step Procedure

- Imine Formation (The "Cooking" Step):
 - Charge a reaction vessel with the amino-indazole (1.0 equiv), Paraformaldehyde (5.0 equiv), and Methanol (10 mL/g substrate).

- Add NaOMe (25% wt in MeOH, 1.5 equiv). Note: The base helps depolymerize paraformaldehyde and ensures the exocyclic amine is nucleophilic.
- Reflux the mixture for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the primary amine and formation of the Schiff base (often visible as a shift in retention time).
- Reduction:
 - Cool the mixture to 0°C (ice bath).
 - Add NaBH₄ (2.0 equiv) portion-wise over 15 minutes. Caution: Gas evolution ().
 - Allow to warm to room temperature and stir for 2 hours.
- Workup:
 - Quench with saturated
or water.
 - Extract with EtOAc or DCM (x3).
 - Wash combined organics with brine, dry over
, and concentrate.
- Purification:
 - Flash column chromatography (DCM/MeOH gradient). The secondary amine is usually distinct from the starting primary amine.

Protocol B: Selective Ring Methylation (vs)

Target: Synthesis of 1-methyl-aminoindazoles or 2-methyl-aminoindazoles. Pre-requisite: The exocyclic amine MUST be protected (e.g., N-Boc, N-Acetyl) prior to this step. Free amines will compete for the alkylating agent and complicate purification.

The "Cesium Effect" and Thermodynamic Control (

)
 -indazole ()
 -alkyl) is thermodynamically more stable than
 -indazole ()
 -alkyl) by approximately 2–4 kcal/mol. High temperatures and thermodynamic bases favor
 .

The "Kinetic Trap" (

)
 is often the site of initial kinetic attack due to lone pair availability (pyridine-like), especially if
 is sterically hindered or if "hard" alkylating agents (like Meerwein salts) are used.

Comparative Conditions Table

Variable	Condition Set 1 () -Selective)	Condition Set 2 () -Selective)
Base	(2.0 equiv)	(1.1 equiv) or None (Neutral)
Solvent	DMF or DMSO (Polar Aprotic)	THF or DCM (Less Polar)
Electrophile	Methyl Iodide (MeI)	Trimethyloxonium (Meerwein Salt)
Temperature	80°C - 100°C	0°C - RT
Mechanism	Thermodynamic Equilibration	Kinetic Trapping
Typical Ratio ()	> 10:1	1:2 to 1:5

Detailed Protocol:

-Selective Methylation (The Standard)

- Protection:
 - Treat amino-indazole with

(1.2 equiv) and

in THF to yield

-Boc-aminoindazole. Isolate this intermediate.
- Alkylation:
 - Dissolve

-Boc-aminoindazole (1.0 equiv) in DMF (0.2 M).
 - Add

(2.0 equiv). Stir for 15 min.
 - Add MeI (1.2 equiv).
 - Heat to 80°C for 4–12 hours. Heating is crucial to allow any kinetically formed N2 product to rearrange to the thermodynamic N1 product.
- Workup & Deprotection:
 - Dilute with water, extract with EtOAc.
 - Treat the crude material with TFA/DCM (1:1) at RT for 1 hour to remove the Boc group.
 - Neutralize with

and extract.

Detailed Protocol:

-Selective Methylation (The Challenge)

Note: High N2 selectivity is substrate-dependent.[2] C3-substituents often assist N2 selectivity via steric blocking of N1.

- Alkylation:
 - Dissolve
 - Boc-aminoindazole (1.0 equiv) in dry DCM.
 - Add Trimethyloxonium tetrafluoroborate () (1.1 equiv) at RT.
 - Stir for 2–6 hours.
- Workup:
 - Quench with saturated .
 - Isolate the organic layer.
 - Deprotect as above.

Troubleshooting & Critical Control Points

Observation	Root Cause	Corrective Action
Poly-methylation of amine	Used MeI instead of Reductive Amination.	Switch to Protocol A (Formaldehyde/NaBH ₄).
Low N1/N2 Selectivity	Reaction temperature too low (Protocol B1).	Increase temp to >80°C to force thermodynamic equilibration.
Low N1/N2 Selectivity	Counter-ion effect.	Switch base from to . Cesium stabilizes the delocalized anion better.
No Reaction (Reductive)	Imine failed to form.	Ensure NaOMe is added to depolymerize paraformaldehyde; add molecular sieves to remove water.
Quaternary Salt Formation	Over-alkylation of ring.	Reduce MeI equivalents to 1.0–1.1. Do not use large excess.

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